Enoximone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Heart Failure

One of the primary areas of research for Enoximone is in heart failure. It works by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), a molecule involved in regulating heart muscle contraction. By increasing cAMP levels, Enoximone may improve contractility and blood flow in the heart [].

However, clinical trials have yielded mixed results. Some studies suggest Enoximone may improve symptoms and exercise tolerance in patients with chronic heart failure [, ]. However, larger trials haven't shown a significant impact on mortality or hospitalization rates. Further research is needed to determine the specific role of Enoximone in heart failure management.

Other Potential Applications

Scientific research has also explored the use of Enoximone for other conditions:

- Sepsis: Enoximone may improve blood flow and organ function in patients with sepsis, a life-threatening condition caused by the body's response to infection []. However, more research is required to confirm its efficacy.

- Pulmonary Arterial Hypertension (PAH): Early research suggests Enoximone might improve exercise capacity and symptoms in PAH patients. Further investigation is needed to determine its long-term benefits and safety profile.

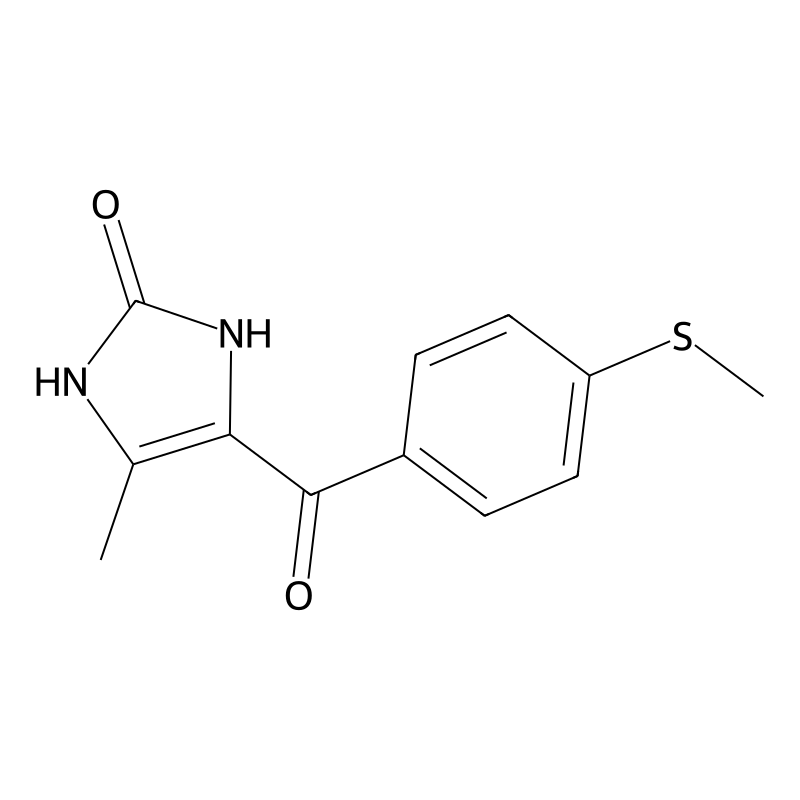

Enoximone is a selective phosphodiesterase inhibitor, specifically targeting phosphodiesterase type III. It is primarily utilized in the treatment of congestive heart failure due to its ability to enhance myocardial contractility and induce vasodilation. The compound is chemically classified as an imidazole derivative with the molecular formula and a molar mass of approximately 248.30 g/mol . Enoximone operates by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in cardiac contractility and vascular smooth muscle relaxation.

Enoximone acts by inhibiting phosphodiesterase type 3 (PDE3), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) []. Increased levels of cAMP within heart cells are associated with stronger heart contractions and blood vessel relaxation [, ]. This mechanism suggests Enoximone's potential for improving heart function in patients with congestive heart failure.

The biological activity of enoximone is characterized by its positive inotropic effects, which increase the force of heart contractions without significantly raising myocardial oxygen consumption. This makes it particularly beneficial for patients with heart failure. Additionally, enoximone promotes vasodilation by relaxing vascular smooth muscle, thus reducing systemic vascular resistance and improving blood flow . Its effects extend beyond cardiac tissues; studies suggest potential applications in treating asthma due to its bronchodilatory properties .

The synthesis of enoximone involves several steps that typically include the formation of the imidazole ring and subsequent modifications to introduce the aryl groups. Specific synthetic routes may vary, but they generally encompass:

- Formation of the imidazole core through cyclization reactions.

- Introduction of the methylsulfanyl and benzoyl groups via acylation or similar reactions.

- Purification processes to isolate the final product .

Enoximone is primarily indicated for short-term management of congestive heart failure, especially in acute settings where rapid improvement in cardiac function is necessary. It has also been investigated for use in other conditions such as asthma, where its ability to relax bronchial smooth muscle may provide therapeutic benefits .

Enoximone shares similarities with several other phosphodiesterase inhibitors but maintains unique characteristics that distinguish it from these compounds. Below are some similar compounds:

| Compound Name | Type | Unique Features |

|---|---|---|

| Milrinone | Phosphodiesterase inhibitor | Primarily used in acute heart failure; shorter half-life than enoximone. |

| Amrinone | Phosphodiesterase inhibitor | Similar mechanism; associated with higher side effects compared to enoximone. |

| Cilostazol | Phosphodiesterase inhibitor | Primarily used for intermittent claudication; has antiplatelet properties. |

| Theophylline | Phosphodiesterase inhibitor | Used mainly as a bronchodilator; less selective than enoximone. |

Enoximone's selectivity for phosphodiesterase type III and its favorable pharmacokinetic profile make it particularly advantageous for specific clinical applications compared to these similar compounds .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01C - Cardiac stimulants excl. cardiac glycosides

C01CE - Phosphodiesterase inhibitors

C01CE03 - Enoximone

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE3 [HSA:5139 5140] [KO:K19021 K13296]

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Omar MA, Salama A, Elsify A, Rizk MA, Al-Aboody MS, AbouLaila M, El-Sayed SA,

3: Annabi C, Fourcade F, Soutrel I, Geneste F, Floner D, Bellakhal N, Amrane A.

4: Yang Q, Tan X, Yang J. Sensitive determination of enoxacin in pharmaceutical

5: Liu X, Qu X, Wu C, Zhai Z, Tian B, Li H, Ouyang Z, Xu X, Wang W, Fan Q, Tang

6: Rivera MF, Chukkapalli SS, Velsko IM, Lee JY, Bhattacharyya I, Dolce C, Toro

7: Smalheiser NR, Zhang H, Dwivedi Y. Enoxacin Elevates MicroRNA Levels in Rat

8: Toro EJ, Zuo J, Gutierrez A, La Rosa RL, Gawron AJ, Bradaschia-Correa V,

9: Sousa E, Graça I, Baptista T, Vieira FQ, Palmeira C, Henrique R, Jerónimo C.

10: Toro EJ, Zuo J, Ostrov DA, Catalfamo D, Bradaschia-Correa V, Arana-Chavez V,

11: Toro EJ, Ostrov DA, Wronski TJ, Holliday LS. Rational identification of

12: Kobayashi T, Homma M, Momo K, Kobayashi D, Kohda Y. A simple chromatographic

13: Lahu G, Nassr N, Herzog R, Elmlinger M, Ruth P, Hinder M, Huennemeyer A.

14: Kasuya F, Miwa Y, Kazumi M, Inoue H, Ohta H. Effect of enoxacin, felbinac,

15: Melo S, Villanueva A, Moutinho C, Davalos V, Spizzo R, Ivan C, Rossi S,

16: Liu YM, Shi YM, Liu ZL. Determination of enoxacin and ofloxacin by capillary

17: Chen Z, Zhou XC, Chen ZQ, Ye ZQ, Deng RJ. [Enoxacin for type III A

18: Chen P, Sun H. An application of Ag(III) complex chemiluminescence system for

19: Sun H, Su M, Li L. Simultaneous determination of tetracaine, proline, and

20: Saeed Arayne M, Sultana N, Haroon U, Ahmed Mesaik M, Asif M. Synthesis and